molecular formula C22H21N5OS B2632277 N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-45-2

N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2632277
CAS No.: 852375-45-2
M. Wt: 403.5
InChI Key: WLYRXICBUDKFNI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s hydrogen and carbon environments.

1H NMR (600 MHz, DMSO-d6):

  • Aromatic protons : Resonances between δ 7.2–8.1 ppm integrate for 8H, corresponding to the triazolopyridazine core (δ 7.8–8.1 ppm) and the p-tolyl/2,5-dimethylphenyl groups (δ 7.2–7.6 ppm).
  • Methyl groups : Singlets at δ 2.32 ppm (6H, N-(2,5-dimethylphenyl)) and δ 2.24 ppm (3H, p-tolyl) confirm the presence of dimethyl and methyl substituents.
  • Thioacetamide linker : A triplet at δ 3.58 ppm (2H, -S-CH2-) and a singlet at δ 3.92 ppm (2H, -C(O)-NH-) are observed, with the amide proton appearing as a broad singlet at δ 10.21 ppm.

13C NMR (151 MHz, DMSO-d6):

  • Carbonyl carbon at δ 169.4 ppm confirms the acetamide moiety.
  • Aromatic carbons in the triazolopyridazine core appear between δ 145–155 ppm, while those in the p-tolyl and dimethylphenyl groups resonate at δ 125–138 ppm.
  • Methyl carbons are observed at δ 20.8 ppm (p-tolyl) and δ 21.3 ppm (2,5-dimethylphenyl).

High-Resolution Mass Spectrometry Profiling

High-Resolution Mass Spectrometry (HRMS) data for the compound exhibits a molecular ion peak at m/z 403.1462 [M+H]+ , consistent with the theoretical exact mass of 403.1465 for C22H21N5OS. Fragmentation patterns include:

  • Loss of the p-tolyl group (m/z 317.0921).
  • Cleavage of the thioacetamide linker (m/z 245.0548).

Infrared Absorption Band Assignment

Infrared (IR) spectroscopy reveals key functional groups:

  • N-H stretch : Broad absorption at 3285 cm⁻¹ (amide NH).
  • C=O stretch : Strong band at 1653 cm⁻¹ (acetamide carbonyl).
  • C-S stretch : Medium-intensity peak at 698 cm⁻¹ (thioether linkage).
  • C=N/C=C stretches : Bands between 1590–1450 cm⁻¹ (triazolopyridazine and aromatic rings).

Crystallographic Studies and Solid-State Packing Arrangements

While single-crystal X-ray diffraction data for this specific compound remains unreported, analogous triazolopyridazine derivatives exhibit monoclinic crystal systems with P21/c space groups . Key features include:

  • Planar triazolopyridazine cores facilitating π-π stacking interactions (3.5–4.0 Å distances).
  • Hydrogen-bonding networks between amide NH and adjacent heteroatoms (N···H distances: 2.1–2.3 Å).
  • Van der Waals interactions between methyl groups and aromatic rings, stabilizing the lattice.

Tautomeric Behavior and Conformational Analysis

The triazolopyridazine core exhibits prototropic tautomerism , with equilibrium between two dominant forms:

  • 1H-triazolo[4,3-b]pyridazine (amide proton at N1).
  • 2H-triazolo[4,3-b]pyridazine (amide proton at N2).

Density Functional Theory (DFT) calculations at the B3LYP/6-31G level predict the 1H-tautomer as more stable by 8.3 kJ/mol , due to resonance stabilization of the amide group.

Conformational flexibility arises primarily from:

  • Rotation about the C-S bond (thioacetamide linker), with an energy barrier of ~12 kJ/mol.
  • Dihedral angles between the triazolopyridazine core and substituents, optimized at 15–25° for minimal steric hindrance.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-14-5-8-17(9-6-14)22-25-24-19-10-11-21(26-27(19)22)29-13-20(28)23-18-12-15(2)4-7-16(18)3/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYRXICBUDKFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable reagents under acidic or basic conditions.

    Introduction of the thioacetamide linkage: This step involves the reaction of the triazolopyridazine intermediate with a thioacetamide derivative, often in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the dimethylphenyl and p-tolyl groups: These groups can be introduced through nucleophilic substitution reactions, using appropriate halogenated precursors and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting the thioacetamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated precursors, catalysts such as palladium on carbon, solvents like dichloromethane or toluene.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exhibit significant antimicrobial activity against various pathogens. For instance:

  • Antifungal Activity : Compounds derived from similar scaffolds have shown efficacy against drug-resistant strains of Candida, including Candida auris, outperforming traditional antifungal agents like fluconazole .
  • Antibacterial Action : The compound demonstrates promising activity against Gram-positive bacteria such as Staphylococcus aureus, including strains resistant to linezolid .

Anticancer Potential

The compound's structural features suggest its potential as an anticancer agent. Studies have highlighted that related triazole derivatives can inhibit key cancer cell proliferation pathways. For example:

  • Compounds containing triazole-thioacetamide structures have been shown to inhibit cancer cell lines effectively by targeting specific enzymes involved in tumor growth .

Case Studies

Several case studies illustrate the compound's application in drug discovery:

  • Antimicrobial Agents : A study demonstrated that derivatives with modifications on the triazole ring exhibited enhanced activity against resistant bacterial strains. The synthesized compounds were evaluated using standard microbiological assays .
  • Cancer Treatment : Another investigation focused on evaluating the cytotoxic effects of various derivatives against human cancer cell lines. The results indicated that specific modifications led to increased potency compared to established chemotherapeutic agents .

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolo-Pyridazine Derivatives

Compound Name Core Structure Substituents at Position 3 Substituents at Position 6 Key Functional Groups
Target Compound [1,2,4]triazolo[4,3-b]pyridazine p-tolyl Thioacetamide (2,5-dimethylphenyl-linked) Thioether, acetamide, aryl
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid (E-4b) [1,2,4]triazolo[4,3-b]pyridazine None (pyrazole-substituted) Propenoic acid Benzoylamino, pyrazole, carboxylic acid
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632) [1,2,4]triazolo[4,3-b]pyridazine Methyl Acetamide (methyl-phenyl-linked) Methyl, acetamide, aryl

Key Observations :

  • The target compound’s p-tolyl group at position 3 distinguishes it from E-4b (pyrazole-substituted) and Lin28-1632 (methyl-substituted). This aromatic group may enhance lipophilicity and binding affinity in hydrophobic enzyme pockets.

Table 2: Functional Comparison of Acetamide-Containing Derivatives

Compound Name Reported Activity Mechanism/Application Reference
Target Compound Not explicitly reported in provided evidence (inferred: kinase inhibition) Potential enzyme modulation via triazolo-pyridazine scaffold
Lin28-1632 Lin28 protein inhibition Regulates stem cell differentiation
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide Not specified (structural similarity suggests kinase or protease inhibition) Sulfur-containing acetamide for redox interactions
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (oxadixyl) Fungicide Disrupts fungal cell wall synthesis

Key Observations :

  • Lin28-1632’s methyl-phenyl acetamide group is critical for Lin28 inhibition, while the target compound’s thioether linkage could introduce steric or electronic effects that alter target selectivity .
  • Oxadixyl’s fungicidal activity highlights the acetamide moiety’s versatility in agrochemical design, suggesting possible pesticidal applications for the target compound .

Physicochemical Properties

Table 3: Physical Property Comparison

Compound Name Melting Point (°C) Solubility (Inference) Stability
Target Compound Not reported Moderate (aryl groups reduce aqueous solubility) Likely stable under dry conditions
E-4b 253–255 Low (carboxylic acid may improve polar solubility) Stable in DMF/EtOH
Lin28-1632 Not reported Moderate (DMSO-compatible) Stable in PBS/DMSO solutions

Key Observations :

  • E-4b’s high melting point (253–255°C) correlates with its rigid propenoic acid substituent, whereas the target compound’s thioacetamide may lower melting points due to increased conformational flexibility .

Biological Activity

N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound characterized by its unique structural features, including a fused heterocyclic system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N5OS, with a molecular weight of 403.5 g/mol. The structure includes a 2,5-dimethylphenyl group and a triazolo[4,3-b]pyridazine moiety linked via a thiourea group. This configuration suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of triazoles exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their effects on various cancer cell lines. One study reported that related triazole compounds demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines respectively .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that thiadiazole and triazole derivatives possess broad-spectrum antibacterial activity. For example, certain synthesized compounds showed effective inhibition against pathogenic bacteria comparable to standard antibiotics like chloramphenicol .

The proposed mechanism of action involves the interaction of the thiadiazole and triazole rings with biological macromolecules such as enzymes and receptors. These interactions may lead to modulation of protein activity through hydrogen bonding and hydrophobic interactions .

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Study on Anticancer Activity : A series of triazole derivatives were synthesized and tested against various cancer cell lines. The most potent compound exhibited an IC50 value of 1.96 μM against reverse transcriptase enzymes, indicating potential as an antiviral agent as well .
  • Antibacterial Evaluation : In another study focusing on antimicrobial efficacy, compounds were tested against common bacterial strains, revealing significant activity and suggesting their potential use in developing new antibiotics .

Data Table: Biological Activity Summary

Compound NameTargetIC50 (μM)Activity Type
Compound AHCT-116 (Colon Carcinoma)6.2Anticancer
Compound BT47D (Breast Cancer)27.3Anticancer
Compound CVarious PathogensVariableAntibacterial

Q & A

Basic: What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of triazolopyridazine derivatives typically involves sequential heterocyclic formation and coupling reactions. A common approach includes:

  • Step 1: Constructing the [1,2,4]triazolo[4,3-b]pyridazine core via cyclocondensation of hydrazine derivatives with pyridazine precursors.
  • Step 2: Introducing the thioacetamide moiety through nucleophilic substitution or thiol-alkyne click chemistry .
    Optimization: Use Design of Experiments (DoE) to minimize trial-and-error. For example, vary temperature, solvent polarity, and catalyst loading in a factorial design to identify critical parameters affecting yield and purity .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and regiochemistry. For example, aromatic protons in the 2,5-dimethylphenyl group appear as distinct singlets due to symmetry.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and detects isotopic patterns (e.g., sulfur or chlorine atoms).
  • HPLC-PDA/UV: Assesses purity (>95% threshold) and detects byproducts from incomplete coupling reactions .

Advanced: How can computational chemistry predict reactivity or interaction mechanisms of this compound?

Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for heterocyclic formation or sulfur insertion .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis. Tools like AutoDock Vina can predict binding affinities .

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:

  • Multi-parametric Analysis: Use statistical tools (e.g., PCA or ANOVA) to isolate variables (e.g., assay conditions, cell lines) causing divergence.
  • Control Standardization: Ensure consistent use of reference compounds (e.g., positive/negative controls) and validate assay reproducibility across labs .

Basic: What safety protocols apply when handling this compound in the lab?

Answer:

  • Hazard Mitigation: While specific GHS data is limited, assume acute toxicity (Category 4) based on structural analogs. Use fume hoods, nitrile gloves, and eye protection.
  • First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult SDS templates for acetamide derivatives .

Advanced: How to design experiments to evaluate structure-activity relationships (SAR) for this compound?

Answer:

  • Fragment-Based Design: Synthesize derivatives with systematic modifications (e.g., substituents on the p-tolyl group) and test against a panel of biological targets.
  • Free-Wilson Analysis: Quantify contributions of individual substituents to activity using regression models .

Basic: What analytical methods quantify this compound in complex mixtures?

Answer:

  • LC-MS/MS: Provides high sensitivity for trace quantification in biological matrices (e.g., plasma). Use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects.
  • UV-Vis Spectroscopy: Calibrate absorbance at λmax (~280 nm for triazolopyridazines) for rapid concentration estimation .

Advanced: How can quantum chemical calculations guide reactor design for scaling up synthesis?

Answer:

  • Reaction Kinetics Modeling: Calculate activation energies (ΔG‡) to predict optimal temperature/pressure ranges.
  • Continuous Flow Reactors: Simulate heat/mass transfer dynamics to prevent exothermic runaway reactions during scale-up .

Advanced: What strategies improve the synthesis of the heterocyclic [1,2,4]triazolo[4,3-b]pyridazine core?

Answer:

  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24h to 2h) and improve yield by enhancing cyclization efficiency.
  • Catalyst Screening: Test transition-metal catalysts (e.g., Pd/Cu) for regioselective C-S bond formation .

Basic: How to assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions. Monitor degradation via HPLC.
  • Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks and compare to room-temperature controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.